![molecular formula C13H25N B13368720 4-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13368720.png)
4-[(4-Methylcyclohexyl)methyl]piperidine
Description
4-[(4-Methylcyclohexyl)methyl]piperidine is a piperidine derivative featuring a 4-methylcyclohexyl group attached via a methylene bridge to the piperidine ring. Piperidine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and material science, often modified to optimize properties like lipophilicity, solubility, and receptor affinity.
Properties
Molecular Formula |
C13H25N |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
4-[(4-methylcyclohexyl)methyl]piperidine |
InChI |
InChI=1S/C13H25N/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h11-14H,2-10H2,1H3 |
InChI Key |
AYFYFSAYGQIERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis Route
-
- 4-Methylcyclohexylmethyl chloride
- Piperidine
- Sodium hydroxide (base)
- Dichloromethane (solvent)
-
- Room temperature or slightly elevated temperatures
- Reaction time: Several hours to ensure complete conversion
-
- Distillation
- Recrystallization
Reaction Mechanism
The reaction involves a nucleophilic substitution where piperidine acts as the nucleophile, attacking the 4-methylcyclohexylmethyl chloride to form the desired product. The presence of a base like sodium hydroxide helps to enhance the nucleophilicity of piperidine.
Comparison with Related Compounds
Compound | Synthesis Route | Reaction Conditions | Purification Methods |
---|---|---|---|
2-[(4-Methylcyclohexyl)methyl]piperidine | Reaction of 4-methylcyclohexylmethyl chloride with piperidine | Room temperature, base (sodium hydroxide), solvent (dichloromethane) | Distillation, recrystallization |
1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine | Reaction of 4-methoxybenzyl chloride with 4-methylcyclohexylamine | Reflux conditions, base (sodium hydroxide), solvent (dichloromethane or toluene) | Recrystallization, column chromatography |
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylcyclohexyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines .
Scientific Research Applications
4-[(4-Methylcyclohexyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylcyclohexyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences :
- This compound has a bulky aliphatic substituent, enhancing lipophilicity compared to aromatic analogs like 4-(4'-Fluorobenzyl)piperidine .
Physical and Chemical Properties
⁶Estimated based on cyclohexane analogs.
Insights :
Comparative Insights :
- Aliphatic derivatives (e.g., cyclohexylmethyl) are suited for industrial applications due to stability, while aromatic analogs dominate pharmaceuticals.
- Fluorine-containing compounds (e.g., 4-(4'-Fluorobenzyl)piperidine) show promise in diagnostics and receptor-specific targeting .
Biological Activity
4-[(4-Methylcyclohexyl)methyl]piperidine is a piperidine derivative characterized by a six-membered heterocyclic amine structure with a 4-methylcyclohexylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Research indicates that it interacts with various biological targets, suggesting therapeutic possibilities.
The synthesis of this compound typically involves nucleophilic substitution of piperidine with 4-methylcyclohexylmethyl chloride under basic conditions. Common solvents include dichloromethane or toluene, with bases like sodium hydroxide or potassium carbonate facilitating the reaction. Continuous flow reactors may enhance yield and purity during industrial applications.
Biological Activity
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : The compound shows potential activity against various bacterial strains, particularly mycobacteria. Its structural similarity to other active compounds enables it to inhibit essential bacterial functions, making it a candidate for further antimicrobial studies .
- Anti-inflammatory Properties : Some derivatives of piperidine have demonstrated anti-inflammatory effects, which could be relevant for developing treatments for inflammatory diseases. The modulation of biological pathways related to inflammation is an area of ongoing research .
The specific mechanisms of action for this compound are still being explored. However, its interactions with enzymes and receptors suggest it may modulate signaling pathways involved in inflammation and microbial resistance.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-[(4-Methylcyclohexyl)methyl]piperidine | Similar piperidine ring | Different substitution pattern |
4-Methylcyclohexylmethylamine | Lacks the piperidine ring | Simpler structure |
N-Methylpiperidine | Methyl group on nitrogen | Variation in nitrogen substitution |
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that compounds with similar structures exhibit significant activity against mycobacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.05 µg/mL for certain derivatives .
- In Vitro Assessments : In vitro studies have indicated that this compound and its derivatives can reduce inflammatory markers in activated macrophages, suggesting their utility in treating inflammatory conditions .
- Safety and Toxicity Evaluations : Preliminary cytotoxicity studies indicate that this compound exhibits low toxicity against various cell lines, which is promising for its therapeutic application .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(4-Methylcyclohexyl)methyl]piperidine, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A typical route involves reacting piperidine with 4-methylcyclohexylmethyl halide (e.g., chloride or bromide) under basic conditions (e.g., NaOH, KCO) in solvents like dichloromethane or toluene. Elevated temperatures (50–80°C) and inert atmospheres (N) are often employed to enhance reactivity and minimize side reactions . Purification is achieved via column chromatography or recrystallization. Optimization parameters include solvent polarity, base strength, and reaction time, which can be systematically evaluated using Design of Experiments (DoE) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; H and C) confirms structural integrity by resolving cyclohexyl and piperidine proton environments. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity (>98% is typical for research-grade compounds) . Cross-referencing with PubChem data (InChI key, molecular formula) ensures consistency .
Q. What are the key physicochemical properties relevant to handling and storage?
- Methodological Answer : The compound is hygroscopic and should be stored under anhydrous conditions (desiccator, inert gas) at −20°C to prevent decomposition. Solubility varies: it is miscible in polar aprotic solvents (e.g., DMSO) but insoluble in water. Stability studies under varying pH and temperature conditions are recommended to determine shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from differences in purity, stereochemistry, or assay conditions. To address this:
- Perform comparative bioassays using standardized batches (≥99% purity, confirmed via HPLC) .
- Explore enantiomeric effects via chiral chromatography or asymmetric synthesis .
- Validate results across multiple cell lines or in vivo models to rule out context-dependent activity .
- Use computational docking studies to correlate structural features (e.g., cyclohexyl substituent orientation) with receptor binding affinities .
Q. What strategies optimize the compound’s synthetic yield for scalable research applications?
- Methodological Answer : Industrial-scale synthesis employs continuous flow reactors to enhance heat/mass transfer and reduce side products. Key parameters:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve alkylation efficiency .
- Solvent selection : Switch to greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
- Process analytics : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling dynamic adjustments .
Q. How can mechanistic studies elucidate the compound’s reactivity in novel chemical transformations?
- Methodological Answer : Isotopic labeling (e.g., C or H at the piperidine nitrogen) tracks reaction pathways. For example:
- Use N-labeled piperidine to study nucleophilic substitution kinetics via NMR .
- Computational models (DFT calculations) predict transition states and regioselectivity in cycloaddition or oxidation reactions .
- Trapping intermediates (e.g., with TEMPO) confirms radical-mediated pathways .
Methodological and Theoretical Frameworks
Q. What theoretical frameworks guide the design of this compound-based drug candidates?
- Methodological Answer :
- Lipinski’s Rule of Five : Assess bioavailability by calculating logP, molecular weight, and hydrogen bonding .
- Structure-Activity Relationship (SAR) : Systematically modify the cyclohexyl or piperidine moiety to enhance target binding (e.g., opioid or serotonin receptors) .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability .
Q. How should researchers validate analytical methods for quantifying trace impurities?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Linearity : Test over 80–120% of the expected concentration range.
- Accuracy/Precision : Spike recovery experiments with known impurities (e.g., unreacted halide precursors) .
- Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) in MS or HPLC .
Q. What safety and regulatory protocols apply to handling this compound in pharmacological studies?
- Methodological Answer :
- Toxicity Screening : Acute toxicity (LD) and genotoxicity (Ames test) are mandatory for preclinical studies .
- Regulatory Compliance : For Schedule II analogs (e.g., opioid-like activity), adhere to DEA guidelines for secure storage and usage logs .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental release .
Tables
Table 1 : Key Physicochemical Properties
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | CHN | |
Melting Point | 80–85°C (predicted) | |
Solubility in DMSO | >50 mg/mL | |
LogP (Predicted) | 3.2 ± 0.5 |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
Byproduct | Source | Mitigation |
---|---|---|
4-Methylcyclohexanol | Hydrolysis of precursor halide | Anhydrous conditions |
Piperidine dimer | Over-alkylation | Controlled stoichiometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.